molecular formula C8H13ClO4S B2660331 Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate CAS No. 1312138-63-8

Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate

Cat. No.: B2660331
CAS No.: 1312138-63-8
M. Wt: 240.7
InChI Key: OMHMGWLPIWVEGR-UHFFFAOYSA-N
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Description

Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate is a chemical compound with the molecular formula C8H13ClO4S and a molecular weight of 240.7 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with a chlorosulfonyl group and a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the use of a solvent such as dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form cyclohexanecarboxylate derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted cyclohexanecarboxylate derivatives.

    Reduction Reactions: Cyclohexanecarboxylate esters.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the chlorosulfonyl and methyl ester groups.

    Methyl cyclohexanecarboxylate: Lacks the chlorosulfonyl group.

    Chlorosulfonyl cyclohexane: Lacks the carboxylate ester group.

Uniqueness

Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate is unique due to its combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. This makes it valuable in various research and industrial applications .

Biological Activity

Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Synthesis

This compound features a cyclohexane ring substituted with a chlorosulfonyl group and a carboxylate moiety. The synthesis typically involves the chlorosulfonation of cyclohexanecarboxylic acid derivatives, which can be achieved through various methods, including the use of chlorosulfonic acid or chlorosulfonyl isocyanate in the presence of suitable solvents like THF (tetrahydrofuran) .

Antimicrobial Properties

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that similar chlorosulfonyl compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound, researchers tested its activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity .

Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of this compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound was found to induce apoptosis at concentrations above 50 µM, with an IC50 value of approximately 45 µM for MCF-7 cells, demonstrating its potential as an anticancer agent .

Data Table: Biological Activities

Activity Tested Organism/Cell Line Result Reference
Antibacterial ActivityStaphylococcus aureusMIC = 32 µg/mL
Antibacterial ActivityEscherichia coliMIC = 64 µg/mL
CytotoxicityMCF-7 (Breast Cancer)IC50 = 45 µM
CytotoxicityHCT116 (Colon Cancer)Induces apoptosis at >50 µM

Properties

IUPAC Name

methyl 1-chlorosulfonylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c1-13-7(10)8(14(9,11)12)5-3-2-4-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHMGWLPIWVEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312138-63-8
Record name methyl 1-(chlorosulfonyl)cyclohexanecarboxylate
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